molecular formula C3H2F4 B1233993 1,3,3,3-Tetrafluoroprop-1-ene CAS No. 29118-24-9

1,3,3,3-Tetrafluoroprop-1-ene

Cat. No.: B1233993
CAS No.: 29118-24-9
M. Wt: 114.04 g/mol
InChI Key: CDOOAUSHHFGWSA-OWOJBTEDSA-N
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Description

1,3,3,3-Tetrafluoroprop-1-ene, also known as this compound, is a useful research compound. Its molecular formula is C3H2F4 and its molecular weight is 114.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Environmental and Synthetic Applications

1,3,3,3-Tetrafluoroprop-1-ene is notable for its environmentally friendly properties, especially as a fluorinated olefin used in car air-conditioning systems. It undergoes an addition-elimination sequence, reacting with various alkoxides to form CF3-containing vinyl ethers efficiently (Hiraoka, Kawasaki-Takasuka, Morizawa, & Yamazaki, 2015).

Thermodynamic and Physical Properties

The compound has been studied for its potential as an alternative foam blowing agent, aerosol propellant, and refrigerant due to its low global warming potential. This research includes detailed measurements of saturated pressure and thermodynamic data, crucial for various industrial applications (Nicola, Brown, Fedele, Bobbo, & Zilio, 2011). Its viscosity and thermal conductivity have also been thoroughly investigated, providing valuable data for designing efficient processes that use this compound in refrigeration and other fields (Huber & Assael, 2016).

Solubility Characteristics

Research on the solubility of trans-1,3,3,3-tetrafluoroprop-1-ene in various substances, such as pentaerythritol tetrapentanoate, has been conducted. This information is vital for its application in refrigeration systems and other technologies (Sun, Wang, Gong, & Liu, 2014).

Combustion and Safety Studies

The combustion mechanism of trans-1,3,3,3-tetrafluoroprop-1-ene has been theoretically and experimentally investigated. Understanding the combustion properties is essential for ensuring safety and optimizing its use in various industrial applications (Zhai, Yang, Yubo, Feng, Lv, & Wenzhong, 2019).

Electrical Insulation Applications

Its potential as an environmentally friendly alternative to sulfur hexafluoride for electrical insulation has been explored. Studies focus on its breakdown characteristics under nonuniform electric fields, a critical aspect for its use in electrical insulation and switching applications (Lin, Chen, & Wang, 2022).

Refrigeration System Compatibility

Research on phase equilibrium of this compound with lubricant oils is significant for its application in refrigeration systems. This includes understanding the influence of molecular structure, pressure, and temperature on the phase behavior of the refrigerant and lubricant oil systems (Sun, Wang, Wang, & Jin, 2017).

Mechanism of Action

Target of Action

The primary target of 1,3,3,3-Tetrafluoroprop-1-ene is the environment where it is released, particularly in combustion reactions . It interacts with oxygen and radicals such as hydrogen and hydroxyl radical during these reactions .

Mode of Action

The compound’s mode of action involves unimolecular decomposition, collision with oxygen, and addition with radicals (hydrogen and hydroxyl radical) . These interactions were revealed through theoretical models and were calculated using density function theory methods .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve combustion reactions . The compound undergoes various reaction pathways during combustion, leading to changes in the volume fractions of R1234ze(E), CO, CO2, and O2 .

Pharmacokinetics

For instance, it has a boiling point of -16°C and a solubility in water of 0.037 wt.% , which can affect its distribution and availability in different environments.

Result of Action

The result of the compound’s action in combustion reactions is the transformation of volume fractions of R1234ze(E), CO, CO2, and O2 . This transformation was verified through combustion experiments .

Action Environment

The action of this compound is influenced by environmental factors. For instance, its combustion reactions occur under specific conditions, such as electric spark ignition at 298.15 K and 1 bar . Additionally, its properties, such as its boiling point and solubility in water, can affect its action, efficacy, and stability in different environments .

Safety and Hazards

Rapid evaporation of the liquid may cause frostbite . Vapors are heavier than air and can cause suffocation by reducing available oxygen . It may cause cardiac arrhythmia . Misuse or intentional inhalation can be fatal as a result of effects on the heart, without alarming symptoms .

Future Directions

1,3,3,3-Tetrafluoropropene is being investigated as a working fluid possessing a low global warming potential (GWP) for high-temperature heat pumping applications, organic Rankine cycles, and air-conditioning and refrigeration applications . It is also being considered as a potential solvent, propellant, and foam blowing agent .

Biochemical Analysis

Biochemical Properties

1,3,3,3-Tetrafluoroprop-1-ene plays a role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can result in oxidative stress and cellular damage.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress response, inflammation, and apoptosis. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can result in the accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or UV light . Long-term exposure to this compound has been associated with persistent oxidative stress and cellular damage in in vitro and in vivo studies. These effects can lead to chronic inflammation, tissue damage, and an increased risk of carcinogenesis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to cause mild respiratory irritation and transient changes in liver enzyme levels . At high doses, it can induce severe toxic effects, including neurotoxicity, hepatotoxicity, and cardiotoxicity. Threshold effects have been observed, with certain dosages leading to significant adverse effects, while lower dosages may not produce noticeable toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes . The compound can undergo oxidation and reduction reactions, leading to the formation of reactive metabolites. These metabolites can further interact with cellular macromolecules, resulting in oxidative stress and cellular damage. Additionally, this compound can affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion, lipid content, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other metabolic enzymes. This localization can enhance its metabolic activation and subsequent cellular effects.

Properties

IUPAC Name

(E)-1,3,3,3-tetrafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4/c4-2-1-3(5,6)7/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOOAUSHHFGWSA-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CF)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/F)\C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885446
Record name (E)-1,3,3,3-Tetrafluoro-1-propene
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Molecular Weight

114.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gas or Vapor
Record name 1-Propene, 1,3,3,3-tetrafluoro-, (1E)-
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CAS No.

29118-24-9, 1645-83-6
Record name (1E)-1,3,3,3-Tetrafluoro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29118-24-9
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Record name 1,3,3,3-Tetrafluoropropene, (1E)-
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Record name 1-Propene, 1,3,3,3-tetrafluoro-, (1E)-
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Record name (E)-1,3,3,3-Tetrafluoro-1-propene
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Record name 1-propene, 1,3,3,3-tetrafluoro
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Record name Propene, 1,3,3,3,-tetrafluoro-,(E)-
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Record name 1,3,3,3-TETRAFLUOROPROPENE, (1E)-
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Synthesis routes and methods

Procedure details

WO 2008/054781 describes a preparation of HFO-1234yf by reaction of 2,3-dichloro-1,1,1-trifluoropropane (HFC-243db) in the presence of HF over a catalyst, in particular 98/2 Cr/Co. The reaction products comprise HFO-1234yf and 2-chloro-3,3,3-trifluoro-1-propene (HCFO-1233xf), the latter product being predominant; the other products 1-chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd) and also 1,1,1,2,2-pentafluoropropane (HFC-245cb) and 1,3,3,3-tetrafluoro-1-propene (HFO-1234ze) are also formed. A higher temperature favors the production of the 1233zd isomer. The starting material, 2,3-dichloro-1,1,1-trifluoropropane (HFC-243db), is indicated as being obtained by chlorination of trifluoro-1-propene (TFP).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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